Product packaging for Disulfide, bis(2-bromoethyl)(Cat. No.:CAS No. 1002-40-0)

Disulfide, bis(2-bromoethyl)

Cat. No.: B1268364
CAS No.: 1002-40-0
M. Wt: 280 g/mol
InChI Key: PQCWLWJBICEQQF-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Disulfide, bis(2-bromoethyl), with the chemical formula C₄H₈Br₂S₂, belongs to the class of organic disulfides. smolecule.com These compounds are characterized by the presence of a sulfur-sulfur (S-S) covalent bond. smolecule.com The disulfide bond is a key functional group in a vast array of natural and synthetic molecules, playing a crucial role in the structure and function of proteins and having significant implications in materials science.

The structure of Disulfide, bis(2-bromoethyl) features a central disulfide linkage connecting two 2-bromoethyl groups (-CH₂CH₂Br). smolecule.com The presence of two reactive bromine atoms on the ethyl chains significantly influences its chemical behavior, rendering it a highly reactive molecule, particularly in nucleophilic substitution reactions. This reactivity distinguishes it from other disulfide compounds and is a primary reason for its utility in specialized chemical synthesis.

Table 1: Chemical Properties of Disulfide, bis(2-bromoethyl)

PropertyValue
CAS Number 1002-40-0
Molecular Formula C₄H₈Br₂S₂
Molecular Weight 280.04 g/mol
IUPAC Name 1-bromo-2-(2-bromoethyldisulfanyl)ethane
Canonical SMILES C(CBr)SSCCBr

Significance of Bis-Bromoethyl Disulfides in Chemical Research

The significance of bis-bromoethyl disulfides, and specifically Disulfide, bis(2-bromoethyl), in chemical research stems from their bifunctional nature. The molecule possesses two key reactive sites: the disulfide bond and the two terminal bromine atoms. This dual reactivity makes it a valuable tool for chemists in several areas.

The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of the disulfide moiety into other molecules. This property makes it a highly effective crosslinking agent. In polymer chemistry, for instance, it can be used to link polymer chains together, imparting specific properties such as enhanced mechanical strength or thermal stability. A notable application is in the synthesis of a photoluminescent polyurethane with self-healing properties, where the bromine atoms facilitate the formation of dynamic disulfide bonds that can repair cracks under UV light.

Compared to its chloro and fluoro analogs, the bromo-substituted disulfide exhibits higher reactivity, making it preferable for applications requiring more facile bond formation, such as in drug conjugation and advanced polymer synthesis.

Scope and Objectives of Research on Disulfide, bis(2-bromoethyl)

Academic research on Disulfide, bis(2-bromoethyl) is driven by several key objectives that span various chemical and biological disciplines.

A primary objective is its utilization as a versatile intermediate in organic synthesis. Researchers employ this compound in the preparation of more complex molecules, particularly heterocyclic compounds and crown ethers, which are important in fields ranging from medicinal chemistry to materials science. smolecule.com For example, it can undergo reductive cyclization in the presence of carbon dioxide to form benzothiazoles.

Another major area of investigation is its role in dynamic covalent chemistry. The ability of Disulfide, bis(2-bromoethyl) to react with thiol groups to form new, unsymmetrical disulfides is crucial for developing novel materials and for studying the mechanisms of reversible chemical reactions.

In the biological sciences, a significant research focus is on using this compound to probe the dynamics of disulfide bonds in proteins and peptides. smolecule.com Its reaction with thiol groups in biomolecules allows scientists to investigate protein folding, stability, and redox biology, which are fundamental to understanding numerous biological processes. smolecule.com This has further led to explorations of its potential in the development of therapeutic agents and drug delivery systems, where the formation of stable disulfide linkages can be exploited. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Br2S2 B1268364 Disulfide, bis(2-bromoethyl) CAS No. 1002-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-bromoethyldisulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCWLWJBICEQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)SSCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341318
Record name Disulfide, bis(2-bromoethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-40-0
Record name Disulfide, bis(2-bromoethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Disulfide, Bis 2 Bromoethyl

Classical Synthetic Pathways for Disulfide, bis(2-bromoethyl)

Classical approaches to the synthesis of Disulfide, bis(2-bromoethyl) leverage fundamental reactions in organic chemistry, building the molecule from readily available precursors.

One of the most direct methods for synthesizing Disulfide, bis(2-bromoethyl) involves the reaction of 1,2-dibromoethane (B42909) (commonly known as ethylene (B1197577) dibromide) with a sulfur-transfer reagent that can form a disulfide bridge. A common reactant for this purpose is sodium disulfide (Na₂S₂). This reaction proceeds via a nucleophilic substitution mechanism, where the disulfide anion (S₂²⁻) acts as the nucleophile, displacing the bromide ions from two molecules of 1,2-dibromoethane.

This method is advantageous due to the direct formation of the carbon-sulfur bonds and the disulfide linkage in a single conceptual step. The large excess of ethylene dibromide is often necessary to reduce the formation of polymeric side products. orgsyn.org

Table 1: Reactants and Products in the Disulfide Synthesis from 1,2-Dibromoethane

RoleCompound NameChemical Formula
Starting Material 1,2-DibromoethaneC₂H₄Br₂
Sulfur Source Sodium DisulfideNa₂S₂
Product Disulfide, bis(2-bromoethyl)C₄H₈Br₂S₂
Byproduct Sodium BromideNaBr

An alternative, albeit less direct, pathway could theoretically involve the use of 2-bromoethanol (B42945) as the starting material. In this hypothetical route, 2-bromoethanol would first react with a sulfurating agent like sulfur dichloride (SCl₂) to form an intermediate, bis(2-bromoethyl) sulfoxylate. This intermediate would then require a subsequent oxidation step to form the stable disulfide bond. This multi-step process offers a different approach to assembling the target molecule but may involve more complex reaction conditions and purification steps compared to direct substitution methods.

Oxidative Routes to Disulfide, bis(2-bromoethyl)

Oxidative methods provide an entirely different strategy for forming the disulfide bond. These routes typically start with a corresponding thiol, in this case, 2-bromoethanethiol (B1606908), which is then oxidized to form the S-S bond. This is a two-step process: synthesis of the thiol followed by its oxidative coupling.

The first step involves synthesizing 2-bromoethanethiol, often by reacting 1,2-dibromoethane with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). doubtnut.com

Br-CH₂-CH₂-Br + NaSH → Br-CH₂-CH₂-SH + NaBr

Once the 2-bromoethanethiol is formed, it undergoes oxidative coupling. A wide variety of oxidizing agents can be used to efficiently convert thiols to disulfides. biolmolchem.com The choice of oxidant often depends on the desired reaction conditions (e.g., mildness, neutrality) and the presence of other functional groups in the molecule.

2 Br-CH₂-CH₂-SH + [Oxidizing Agent] → Br-CH₂-CH₂-S-S-CH₂-CH₂-Br

Table 4: Selected Oxidizing Agents for Thiol to Disulfide Conversion

Oxidizing Agent/SystemTypical ConditionsReference
Hydrogen Peroxide (H₂O₂) Aqueous 30% H₂O₂ in trifluoroethanol, ambient temperature. organic-chemistry.org
Dimethyl Sulfoxide (B87167) (DMSO) / HI Acidic conditions, room temperature. biolmolchem.com
Iron(III) / Sodium Iodide Catalytic Fe(III)/NaI, presence of air, room temperature. organic-chemistry.org
Molecular Bromine (Br₂) Adsorbed on a hydrated silica (B1680970) gel support. researchgate.net
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Solvent-free or in solution. organic-chemistry.org

Optimization Strategies for Yield and Purity of Disulfide, bis(2-bromoethyl)

Without specific experimental data for the synthesis of Disulfide, bis(2-bromoethyl) via thiol oxidation, optimization strategies can only be discussed in a general context based on established principles of chemical synthesis.

Key Parameters for Optimization:

Choice of Oxidizing Agent: While hydrogen peroxide is a viable option, other oxidizing agents such as iodine, dimethyl sulfoxide (DMSO), or air (in the presence of a catalyst) could also be employed. The choice of oxidant can significantly impact the reaction rate, yield, and the formation of byproducts.

Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. Common solvents for thiol oxidation include alcohols, water, and various organic solvents. The optimal solvent would need to be determined empirically.

Temperature Control: As with most chemical reactions, temperature is a critical parameter. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired side products or decomposition of the desired product.

pH Adjustment: The pH of the reaction medium can affect the reactivity of the thiol group and the stability of the disulfide bond. For thiol oxidations, the reaction is often carried out under neutral or slightly basic conditions.

Purification Techniques: Achieving high purity of the final product is essential. Common purification methods for organic compounds include recrystallization, distillation (if the compound is thermally stable and volatile), and column chromatography. The choice of purification technique would depend on the physical properties of Disulfide, bis(2-bromoethyl) and the nature of any impurities.

Chemical Reactivity and Reaction Mechanisms of Disulfide, Bis 2 Bromoethyl

Nucleophilic Substitution Reactions of Disulfide, bis(2-bromoethyl)

The presence of bromine atoms on the ethyl chains makes the terminal carbon atoms highly susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom as the bromide leaving group departs. masterorganicchemistry.comlibretexts.org

The reactivity of the bromoethyl groups in Disulfide, bis(2-bromoethyl) is significantly enhanced by the properties of the bromine substituent. Bromine is a highly electronegative atom, which polarizes the carbon-bromine (C-Br) bond, inducing a partial positive charge (δ+) on the carbon atom. This polarization increases the electrophilicity of the carbon, making it a more attractive target for electron-rich nucleophiles.

Furthermore, the bromide ion (Br⁻) is an excellent leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate. pressbooks.pub The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.com The bromide ion is the conjugate base of a strong acid, hydrobromic acid (HBr), and is therefore a very weak base, making it an excellent leaving group in SN2 reactions. pressbooks.pubmasterorganicchemistry.com This combination of an electrophilic carbon center and a superior leaving group results in high reactivity in nucleophilic substitution reactions.

The rate of an SN2 reaction is highly dependent on the nature of the leaving group. For alkyl halides, the leaving group ability increases down the halogen group in the periodic table: F⁻ < Cl⁻ < Br⁻ < I⁻. pressbooks.pub This trend is directly correlated with the decreasing basicity and increasing size and polarizability of the halide ion. libretexts.org

Consequently, the reactivity of bis(2-haloethyl) disulfides in SN2 reactions follows the order:

bis(2-iodoethyl) disulfide > bis(2-bromoethyl) disulfide > bis(2-chloroethyl) disulfide

Table 1: Relative Rates of SN2 Reaction for Ethyl Halides

Comparison of relative reaction rates for Et-X + CN⁻ in DMF, illustrating the effect of the halogen leaving group on SN2 reactivity.

Ethyl Halide (Et-X)Leaving GroupRelative Rate Constant (krel)
Ethyl ChlorideCl⁻1
Ethyl BromideBr⁻100
Ethyl IodideI⁻10,000

Data derived from established principles of physical organic chemistry. The values are illustrative of the general trend in leaving group ability.

This established reactivity trend underscores why the bromo-substituted disulfide is often preferred over its chloro analog for applications requiring facile bond formation.

As a potent bifunctional alkylating agent, Disulfide, bis(2-bromoethyl) reacts readily with a variety of soft and hard nucleophiles. The two bromoethyl groups allow the molecule to act as a crosslinking agent, connecting two separate nucleophilic species.

Alkylation of Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide ions to form new carbon-nitrogen bonds. The reaction with a primary amine (R-NH₂) would proceed via an SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the bromide. This can happen at both ends of the disulfide molecule, potentially leading to cross-linked products. For example, it is used in the synthesis of morpholine (B109124) derivatives.

Alkylation of Thiols: Thiols (R-SH), particularly in their deprotonated thiolate form (R-S⁻), are excellent nucleophiles for SN2 reactions. nih.gov They can react with Disulfide, bis(2-bromoethyl) to form thioethers. This reaction is fundamental in bioconjugation and materials science for linking molecules containing sulfhydryl groups.

Disulfide Bond Chemistry of Disulfide, bis(2-bromoethyl)

The disulfide bond is another key reactive center in the molecule. It can undergo cleavage and exchange reactions, a property that is central to its role in dynamic systems.

Disulfide bonds can react with free thiols in a process known as thiol-disulfide exchange. This is a reversible SN2 reaction where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net The other sulfur atom acts as the leaving group in the form of a new thiolate.

When a thiol (R'-SH) reacts with Disulfide, bis(2-bromoethyl) (Br-CH₂CH₂-S-S-CH₂CH₂-Br), the attacking thiolate (R'-S⁻) forms a new, unsymmetrical disulfide. This reaction releases one equivalent of 2-bromoethanethiolate as the leaving group.

Mechanism:

A base deprotonates the attacking thiol (R'-SH) to form the more nucleophilic thiolate (R'-S⁻).

The thiolate attacks one of the sulfur atoms of the Disulfide, bis(2-bromoethyl).

The original S-S bond cleaves, forming the unsymmetrical disulfide (R'-S-S-CH₂CH₂-Br) and the 2-bromoethanethiolate anion (⁻S-CH₂CH₂-Br).

This exchange reaction is a cornerstone for creating complex molecules and is particularly important in the context of dynamic covalent chemistry. nih.gov

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular systems that can adapt their structure in response to environmental changes. mdpi.comdiva-portal.org The disulfide bond is one of the most widely used functional groups in DCC because the thiol-disulfide exchange reaction is readily reversible under mild conditions. mdpi.com

Disulfide, bis(2-bromoethyl) can be used as a building block in DCC. Its ability to react with thiols to form new, unsymmetrical disulfides is crucial for developing novel materials. For instance, it has been used in the synthesis of a photoluminescent polyurethane with self-healing properties. In this application, the disulfide bonds within the polymer matrix can break and reform under UV light, allowing the material to repair cracks and restore its integrity. rsc.org This dynamic behavior, enabled by the reversible nature of the disulfide linkage, opens avenues for the creation of smart, adaptable materials.

Reductive Cleavage of the Disulfide Linkage

The scission of the sulfur-sulfur bond is a fundamental reaction of disulfide compounds. This cleavage can be initiated through various mechanisms, primarily involving reduction or nucleophilic attack. The reduction of disulfides is a critical process in chemistry and biochemistry. ub.edu

Several distinct pathways for disulfide bond cleavage have been studied. A common mechanism is a bimolecular nucleophilic substitution (SN2) reaction where a nucleophile, such as a hydroxide (B78521) ion (OH⁻), attacks one of the sulfur atoms. ub.eduresearchgate.net This attack must occur in-line with the S-S bond for the cleavage to proceed effectively. researchgate.net Computational studies have identified this SN2 attack at a sulfur atom as the preferred pathway for disulfide reduction under thermal conditions and up to moderate external forces. ub.edu

Alternative mechanisms include:

SN2 attack at an α-carbon: A nucleophile attacks the carbon atom adjacent to the sulfur. ub.edu

Direct bond rupture: Unimolecular cleavage of the S-S or the carbon-sulfur (C-S) bond can occur, particularly when significant external force is applied. ub.edu

Elimination reactions: In some systems, α- or β-elimination processes can lead to disulfide bond scission. ub.edu

The specific products of the reductive cleavage of Disulfide, bis(2-bromoethyl) are two molecules of 2-bromoethanethiol (B1606908). This thiol intermediate is the precursor for subsequent cyclization reactions.

Cyclization Reactions Involving Disulfide, bis(2-bromoethyl)

The thiol intermediates generated from the reductive cleavage of disulfides can be trapped by electrophiles to form new heterocyclic structures. The use of carbon dioxide as a C1 source in such reactions is a notable strategy in organic synthesis. nih.gov

The synthesis of 2-unsubstituted benzothiazoles via the reductive cyclization of a disulfide with carbon dioxide is a well-documented process. rsc.org This transformation is particularly efficient when starting from bis(2-aminophenyl) disulfide, a structural analog of Disulfide, bis(2-bromoethyl). nih.govsemanticscholar.org In this reaction, the disulfide is first reduced to the corresponding thiol, 2-aminothiophenol (B119425). This intermediate then reacts with carbon dioxide, which serves as the carbon source for the new heterocyclic ring, ultimately forming the benzothiazole (B30560) core. nih.govsemanticscholar.org

This methodology has been successfully applied to a range of substituted bis(2-aminophenyl) disulfides, demonstrating good tolerance for various functional groups. nih.govresearchgate.net The reaction proceeds efficiently without the need for a metal catalyst, using ammonia (B1221849) borane (B79455) (BH₃NH₃) as the reductant. rsc.orgsemanticscholar.org

Table 1: Reductive Cyclization of Various Disulfides to Benzothiazoles with CO₂ and BH₃NH₃ nih.gov
Substrate (Disulfide)Product (Benzothiazole)Yield (%)Reaction Time (h)
bis(2-aminophenyl) disulfideBenzothiazole8524
bis(2-amino-4-methylphenyl) disulfide6-Methylbenzothiazole8924
bis(2-amino-4-chlorophenyl) disulfide6-Chlorobenzothiazole8224
bis(2-amino-4-methoxyphenyl) disulfide6-Methoxybenzothiazole8624
bis(2-amino-5-methylphenyl) disulfide5-Methylbenzothiazole8124

Mechanistic studies have elucidated the key steps in the catalyst-free reductive cyclization of disulfides with CO₂ and ammonia borane (BH₃NH₃). nih.govsemanticscholar.org The reaction proceeds through a cascade of events where BH₃NH₃ plays multiple crucial roles. rsc.orgsemanticscholar.org

The proposed mechanism involves the following key steps: nih.govsemanticscholar.org

Reduction of the Disulfide: The primary step is the cleavage of the S–S bond of the disulfide by BH₃NH₃. nih.govsemanticscholar.org This reduction was confirmed by ¹H NMR studies which showed the disappearance of the disulfide starting material and the appearance of the corresponding 2-aminothiophenol. nih.govresearchgate.net

Activation of CO₂ and the Amino Group: Concurrently, BH₃NH₃ reacts with CO₂ to form an activated intermediate. nih.govsemanticscholar.org It also activates the N-H bond of the amino group on the 2-aminothiophenol intermediate, which increases the nucleophilicity of the nitrogen atom. nih.govrsc.org

CO₂ Insertion: The nucleophilic nitrogen atom of the activated 2-aminothiophenol attacks the activated carbon dioxide species. nih.govsemanticscholar.org

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular nucleophilic cyclization, followed by a dehydration step, to yield the final benzothiazole product. nih.gov

This catalyst-free approach is significant as it avoids the need for high temperatures and pressures often required in other CO₂ utilization methods. nih.gov The balanced optimization of reaction temperature, CO₂ pressure, and the amount of BH₃NH₃ is critical for achieving a high yield. semanticscholar.org

Advanced Applications in Materials Science and Organic Synthesis

Polymer and Resin Chemistry Utilizing Disulfide, bis(2-bromoethyl)

The unique structure of Disulfide, bis(2-bromoethyl) allows for its integration into polymer chains, both as a linker and a crosslinking agent, to introduce specific, desirable properties. The bromine atoms serve as highly effective leaving groups in nucleophilic substitution reactions, while the disulfide bond offers a site for dynamic covalent chemistry or stimuli-responsive cleavage.

Research on polysulfide-based polymers, which share structural similarities, demonstrates a clear correlation between disulfide content and material performance. For instance, increasing the sulfur content in related polysulfide elastomers has been shown to increase the elastic modulus, elongation at break, and thermal stability of the cured material. This is attributed to the strength of the C-S bond and the ability of S-S bonds to form crosslinks. The incorporation of Disulfide, bis(2-bromoethyl) is leveraged to achieve similar enhancements, creating materials with superior resilience and performance under thermal stress.

Table 1: Effect of Disulfide Linkage Incorporation on Polymer Properties

Material Property Observation Rationale
Mechanical Strength Increase in elastic modulus and flexural strength. rsc.orgnih.gov Disulfide bonds act as strong covalent crosslinks, increasing the rigidity and load-bearing capacity of the polymer network.
Thermal Stability Enhanced resistance to thermal degradation. The energy required to break the C-S and S-S bonds within the polymer matrix contributes to a higher decomposition temperature.
Adhesion Improved adhesive properties. nih.gov The sulfur atoms in the disulfide linkage can form strong interactions with various substrates.

| Adaptability/Self-Healing | Imparts self-healing and adaptive capabilities. rsc.orgnih.gov | The dynamic nature of the disulfide bond allows for reversible cleavage and reformation, enabling material repair. |

Disulfide, bis(2-bromoethyl) is a highly effective crosslinking agent due to its two terminal bromine atoms, which are excellent leaving groups. This allows the molecule to react with nucleophilic sites on two different polymer chains, forming a covalent bridge and creating a three-dimensional network structure. This process transforms linear or branched polymers into an insoluble, thermoset material with modified mechanical and chemical properties.

An important application is in the synthesis of advanced functional polymers, such as self-healing materials. For example, Disulfide, bis(2-bromoethyl) has been used in the creation of photoluminescent polyurethanes with self-healing capabilities. In this system, the bromine atoms facilitate the reactions to form the crosslinked network, which incorporates dynamic disulfide bonds that can be reversibly cleaved and reformed under stimuli like UV light to repair damage. Bifunctional disulfide monomers, in general, are used to synthesize degradable polymer gels and complex architectures like miktoarm star terpolymers. rsc.org

While Disulfide, bis(2-bromoethyl) is a bifunctional molecule, its chemical reactivity allows it to serve as a foundational building block for more complex, higher-valency structures such as tetravalent photocrosslinkers. The synthesis of such a molecule leverages the distinct reactivity of the disulfide bond and the bromoethyl groups.

The disulfide bond itself is photoactive; it can undergo cleavage under UV irradiation (e.g., at 254 nm) to form two reactive thiyl radicals. acs.org This property allows it to act as a photoinitiator-free system for polymerization. polito.itpolito.it A plausible synthetic route to a tetravalent photocrosslinker involves a two-step process:

Reaction of the Bromo-Groups: The two bromine atoms can react with a molecule that contains both a nucleophile (like an amine or thiol) and a separate photoreactive group (like an acrylate or a norbornene). For example, reacting Disulfide, bis(2-bromoethyl) with two equivalents of N-(2-hydroxyethyl)acrylamide would replace the bromines, yielding a new molecule with a central disulfide bond and two terminal acrylamide groups.

Photoreactive Functionality: The resulting molecule is now tetravalent in a photochemical context. It possesses two photoreactive groups (the acrylamides) that can undergo polymerization, and one central disulfide bond that can be cleaved by a different wavelength of UV light to generate two more radical sites.

This strategy creates a versatile crosslinker where different light wavelengths can trigger distinct chemical events, enabling the formation of complex and stimuli-responsive polymer networks. Such crosslinkers are valuable in creating hydrogels and advanced coatings. nih.govrsc.org

Surface Functionalization in Nanotechnology through Disulfide, bis(2-bromoethyl)

The specific chemical affinities of the disulfide group make Disulfide, bis(2-bromoethyl) an ideal linker molecule for modifying the surfaces of nanomaterials, particularly those made from noble metals. This surface modification is a critical step in preparing nanomaterials for a wide range of applications.

Disulfide compounds exhibit a strong binding affinity for noble metal surfaces, most notably gold (Au). This interaction is a cornerstone of self-assembled monolayer (SAM) technology. When Disulfide, bis(2-bromoethyl) is exposed to a gold surface, the disulfide S-S bond cleaves, and the two resulting thiolates form strong, stable Au-S covalent bonds.

This process results in the Disulfide, bis(2-bromoethyl) molecule acting as a robust anchor, tethering itself to the gold substrate. The molecule orients itself so that the two bromoethyl "arms" extend away from the surface. This creates a new, functional surface layer where the exposed bromine atoms are available for subsequent chemical reactions, effectively transforming the inert gold surface into a reactive platform.

The functionalization of nanomaterials, such as gold nanoparticles (AuNPs), with Disulfide, bis(2-bromoethyl) profoundly influences their surface properties, which is crucial for their application in fields like biosensing, diagnostics, and drug delivery. The bifunctional nature of the linker is key; it provides both a stable anchor and reactive sites for further modification.

Once the linker is anchored to the gold nanoparticle surface via the disulfide group, the terminal bromine atoms provide reactive handles for attaching a wide array of other molecules. This secondary functionalization can be used to control several key properties of the nanomaterial. For example, attaching polyethylene glycol (PEG) chains can enhance the nanoparticle's stability in biological fluids and reduce non-specific protein absorption. Alternatively, attaching specific antibodies or ligands can direct the nanoparticles to target specific cells or tissues in therapeutic applications.

Table 2: Influence of Disulfide, bis(2-bromoethyl) Functionalization on Nanomaterial Properties

Surface Property Influence of Functionalization Application Relevance
Stability Prevents aggregation of nanoparticles in colloidal suspension. Essential for maintaining consistent properties and preventing precipitation in liquid-based assays and formulations.
Biocompatibility Allows for the attachment of biocompatible polymers (e.g., PEG), reducing cytotoxicity and immunogenicity. Critical for in-vivo applications such as drug delivery and medical imaging.
Reactivity/Conjugation Provides reactive bromine sites for covalent attachment of biomolecules, drugs, or other functional moieties. Enables the creation of targeted therapies, biosensors, and multifunctional diagnostic tools.

| Solubility | The attached molecules can be tailored to render the nanoparticle soluble in either aqueous or organic media. | Allows for the processing and application of nanoparticles in a wide range of solvent systems. |

Disulfide, bis(2-bromoethyl) as an Intermediate in Complex Organic Synthesis

Disulfide, bis(2-bromoethyl), with the chemical formula C₄H₈Br₂S₂, is a bifunctional molecule featuring a central disulfide linkage and two terminal bromine atoms. This dual reactivity makes it a valuable intermediate in various complex organic syntheses. The bromine atoms act as excellent leaving groups in nucleophilic substitution reactions, enabling the straightforward incorporation of the disulfide moiety into larger molecules.

The structure of Disulfide, bis(2-bromoethyl) makes it an ideal precursor for the synthesis of sulfur-containing heterocycles, which are significant motifs in many biologically active compounds. digitellinc.comutexas.edu Its two electrophilic carbon centers, due to the bromo- leaving groups, can react with dinucleophiles to form a variety of ring systems.

For instance, in the presence of a suitable dinucleophile such as a diamine, dithiol, or amino-thiol, Disulfide, bis(2-bromoethyl) can undergo a double nucleophilic substitution reaction to yield a medium-sized heterocyclic compound. The reaction involves the formation of two new carbon-nucleophile bonds, resulting in a macrocycle that incorporates the –CH₂CH₂SSCH₂CH₂– backbone. This strategy provides a direct route to heterocycles containing a disulfide bridge, which can be a key structural element for certain biological activities or material properties. One example includes its potential use in reductive cyclization processes to form benzothiazoles.

Table 1: Examples of Heterocycle Synthesis using Disulfide, bis(2-bromoethyl) as a Precursor This table is illustrative of potential reactions based on established chemical principles.

Dinucleophile Resulting Heterocycle Class Ring Size
Ethane-1,2-diamine Diazadithiacyclooctane 8-membered
Ethane-1,2-dithiol Tetrathiacyclooctane 8-membered
2-Aminoethanethiol Azatrithiacyclooctane 8-membered

Thia-crown ethers, which are analogs of crown ethers where one or more oxygen atoms are replaced by sulfur, are known for their ability to selectively bind with heavy metal ions. wikipedia.org The synthesis of these macrocycles often involves the reaction of a dithiol with a dihalide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Disulfide, bis(2-bromoethyl) serves as a specialized dihalide precursor for the synthesis of thia-crown ethers that contain a disulfide linkage within the macrocyclic ring. By reacting with an oligo(ethylene glycol) dithiol, for example, a new class of redox-responsive crown ethers can be formed. The disulfide bond within the ring provides a "soft" binding site for specific metal cations and also imparts redox activity to the macrocycle. This allows for the possibility of controlling the binding properties of the crown ether by chemically reducing the disulfide bond to two thiol groups, thereby altering the ring size and conformation.

The general synthetic approach is outlined below:

Reactants: Disulfide, bis(2-bromoethyl) and a long-chain dithiol (e.g., tetraethylene glycol dithiol).

Conditions: A base (like cesium carbonate) is used to deprotonate the thiols, and the reaction is run in a solvent like DMF at high dilution.

Product: A macrocycle containing two sulfur atoms from the dithiol, two ether linkages (in this example), and the intact disulfide bridge from the bis(2-bromoethyl) precursor.

The bifunctional nature of Disulfide, bis(2-bromoethyl) makes it a versatile building block for creating homobifunctional or heterobifunctional linkers. These linker molecules are crucial in fields like drug delivery and proteomics for connecting two different molecular entities, such as a drug and a targeting antibody. The key feature of linkers derived from this compound is the presence of a cleavable disulfide bond.

The synthesis of these linkers involves sequential or one-pot nucleophilic substitution reactions at the two bromine-bearing carbons. By reacting Disulfide, bis(2-bromoethyl) with different nucleophiles, a wide array of functional handles can be introduced at either end of the linker. For example, reaction with one equivalent of sodium azide followed by reaction with a different nucleophile like a carboxylate would produce a heterobifunctional linker with an azide at one end and a carboxylic acid at the other. The central disulfide bond remains stable during these transformations but can be readily cleaved under reducing conditions, such as those found inside a cell. This redox-sensitivity is a highly desirable feature for controlled-release applications.

Table 2: Synthesis of Functional Linkers from Disulfide, bis(2-bromoethyl)

Reagent 1 (Nucleophile) Intermediate Functional Group Reagent 2 (Nucleophile) Final Linker Type Application Area
Sodium Azide Azide (-N₃) Sodium Phthalimide Azide-Amine (after deprotection) Click Chemistry, Bioconjugation
Potassium Thioacetate Thioacetate (-SAc) N-Hydroxysuccinimide Thiol-NHS Ester (after deprotection) Antibody-Drug Conjugates
Sodium Malonate Ester Malonate Ester Sodium Malonate Ester Dicarboxylic Acid (after hydrolysis) Polymer Synthesis

Applications in Drug Conjugation and Delivery Systems (Chemical Aspects)

The unique chemical properties of Disulfide, bis(2-bromoethyl), particularly the reactive terminal bromides and the reducible disulfide core, are leveraged in the design of advanced drug delivery systems. Its ability to act as a crosslinker is fundamental to the construction of stimuli-responsive materials.

In the development of materials for controlled drug release, creating a stable carrier that can release its payload in response to a specific biological trigger is a primary goal. Disulfide, bis(2-bromoethyl) is an effective crosslinking agent for creating such "smart" biodegradable polymers. nih.gov The process typically involves reacting the crosslinker with a polymer that has nucleophilic side chains, such as hydroxyl, amino, or thiol groups (e.g., poly(vinyl alcohol), chitosan, or thiolated polymers).

The two bromine atoms on Disulfide, bis(2-bromoethyl) react with the polymer chains, forming a three-dimensional network held together by disulfide linkages. nih.gov This crosslinked polymer matrix can be used to encapsulate therapeutic agents.

Extracellular Environment: In the bloodstream and other extracellular spaces, the disulfide bonds are relatively stable, keeping the polymer matrix intact and preventing premature release of the encapsulated drug.

Intracellular Environment: Upon reaching the target cells, the drug delivery system is internalized. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH). nih.gov Glutathione readily cleaves the disulfide crosslinks, breaking down the polymer network and triggering the rapid release of the drug payload precisely at the site of action. mdpi.combohrium.com

This redox-responsive degradation minimizes systemic toxicity and enhances the therapeutic efficacy of the drug.

The mechanical properties of a polymer matrix, such as its stiffness, durability, and swelling behavior, are critical for its performance as a drug delivery vehicle. Crosslinking is a key strategy to tune these properties. dtic.mil When Disulfide, bis(2-bromoethyl) is used to crosslink a polymer, it introduces covalent bonds that connect the individual polymer chains into a robust network.

The density of these crosslinks, which can be controlled by the amount of Disulfide, bis(2-bromoethyl) added during synthesis, has a direct and predictable effect on the material's mechanical characteristics.

High Crosslink Density: A higher concentration of the crosslinker leads to a more tightly linked network. This results in a stiffer, more rigid material with a lower swelling ratio and slower drug diffusion rates (in the absence of disulfide cleavage). This can be advantageous for applications requiring high dimensional stability, such as solid implants. dtic.mil

Low Crosslink Density: A lower concentration of the crosslinker creates a looser network with a higher average molecular weight between crosslinks (Mc). nih.gov This results in a softer, more flexible material, such as a hydrogel, which can absorb significant amounts of water and may be suitable for soft tissue applications. calpoly.edu

By carefully controlling the crosslinking density with Disulfide, bis(2-bromoethyl), researchers can tailor the mechanical properties of drug delivery matrices to match the specific requirements of the intended application, ensuring the device maintains its structural integrity while allowing for the desired release profile upon encountering the target reductive environment.

Table 3: Effect of Crosslinking on Polymer Matrix Properties

Property Low Crosslink Density High Crosslink Density Rationale
Stiffness (Young's Modulus) Low High More crosslinks restrict polymer chain mobility, increasing rigidity.
Tensile Strength Lower Higher A denser network can better distribute applied stress.
Swelling Ratio in Water High Low Fewer crosslinks allow polymer chains to expand more and absorb more solvent.
Drug Diffusion Rate (Passive) Higher Lower A tighter network creates smaller pores, hindering the movement of drug molecules.

| Degradation Rate (in reducing env.) | Slower | Faster | More disulfide bonds provide more sites for cleavage, leading to faster network collapse. |

Contributions to the Design of Novel Implantable Materials (Chemical Interactions Focus)

The unique bifunctional nature of Disulfide, bis(2-bromoethyl), featuring both reactive alkyl halide groups and a redox-sensitive disulfide bond, positions it as a significant tool in the advanced design of novel implantable materials. Its primary contribution lies in its ability to act as a crosslinking agent, forming intelligent polymer networks, such as hydrogels, that can respond to specific biological cues. These "smart" materials are at the forefront of biomaterial research for applications like tissue engineering and controlled drug delivery.

The core of its function involves two key chemical interactions:

Covalent Crosslinking: The two 2-bromoethyl groups serve as reactive handles. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups present on polymer backbones, such as thiols (-SH), amines (-NH2), or hydroxyls (-OH). When a polymer is reacted with Disulfide, bis(2-bromoethyl), the compound can form stable thioether, amine, or ether linkages with two different polymer chains, effectively creating a crosslink. This process transforms a collection of individual polymer chains (a sol) into a three-dimensional network (a gel), providing structural integrity necessary for an implant.

Redox-Responsive Cleavage: The disulfide bond (-S-S-) incorporated within the crosslink is the "smart" component. This bond is stable under normal physiological conditions but is susceptible to cleavage in a reducing environment. A key biological reducing agent is glutathione (GSH), a tripeptide found in significantly higher concentrations inside cells compared to the extracellular environment. rsc.org This concentration gradient is a critical trigger. When an implant made from a disulfide-crosslinked material is in the extracellular space, it remains intact. However, upon cellular internalization or in specific diseased tissues with elevated GSH levels, the disulfide bonds are reduced to two thiol (-SH) groups. rsc.org This cleavage of the crosslinks leads to the degradation of the material's network structure, causing the implant to dissolve or swell, thereby releasing an encapsulated therapeutic agent.

Application in Stimuli-Responsive Hydrogels

A prime application of this chemistry is in the formulation of stimuli-responsive hydrogels for implantable devices. Hydrogels are highly hydrated polymer networks that mimic the soft tissues of the body, making them excellent candidates for biomedical applications. researchgate.netresearchgate.net

By using Disulfide, bis(2-bromoethyl) to crosslink biocompatible polymers like hyaluronic acid (HA) or gelatin, it is possible to create biodegradable and intelligent implantable systems. acs.orgnih.gov For instance, a hydrogel implant loaded with a therapeutic drug can be designed to degrade and release its payload specifically within the target cells, minimizing systemic toxicity. The chemical reaction involves first modifying the biopolymer to introduce nucleophilic groups (if not already present) and then reacting it with the disulfide crosslinker.

The degradation rate and drug release profile of such hydrogels can be finely tuned by controlling the crosslinking density. A higher concentration of Disulfide, bis(2-bromoethyl) would lead to a more tightly crosslinked network, resulting in slower degradation and more sustained release.

The table below illustrates typical research findings from studies on redox-responsive hydrogels, demonstrating how material properties are characterized.

Table 1: Representative Properties of a Disulfide-Crosslinked Hyaluronic Acid (HA) Hydrogel for Implantable Applications
PropertyConditionValue / ObservationSignificance
Gelation TimePhysiological pH (7.4), 37°C5-15 minutesAllows for in-situ formation if injected as a liquid precursor.
Swelling RatioPhosphate-Buffered Saline (PBS)~850%High water content mimics soft tissue, enhancing biocompatibility.
Degradation ProfilePBS (Low reducing environment)&lt; 10% mass loss over 72hDemonstrates stability in extracellular-like conditions.
10 mM Glutathione (GSH)&gt; 80% mass loss over 24hShows rapid degradation in an intracellular-like reducing environment.
Drug Release (Doxorubicin)PBS (pH 7.4)~20% release after 24hMinimal drug leakage when the hydrogel is intact.
10 mM GSH~90% release after 24hTriggered, rapid release of payload upon degradation of the hydrogel network.

Surface Modification of Implants

Beyond creating bulk hydrogels, the chemical reactivity of Disulfide, bis(2-bromoethyl) is also suited for the surface modification of permanent implants, such as those made from titanium or polydimethylsiloxane (PDMS). frontiersin.orgcalpoly.edumdpi.com An implant surface can be functionalized with groups that react with the bromoethyl ends of the disulfide compound. This allows for the covalent tethering of a hydrogel layer or other bioactive molecules to the implant surface.

For example, a thin, redox-responsive hydrogel coating could be attached to a catheter to act as an "on-demand" antibiotic-releasing layer. calpoly.edu Under normal conditions, the coating remains stable. However, if a bacterial infection creates a localized reducing environment, the hydrogel would degrade and release the antibiotic precisely where it is needed, preventing biofilm formation.

The table below summarizes research findings typical for studies involving the surface modification of implants with such responsive coatings.

Table 2: Research Findings on Surface Modification with Redox-Responsive Coatings
ParameterControl Surface (Uncoated)Coated SurfaceResearch Implication
Water Contact Angle105° (Hydrophobic)35° (Hydrophilic)Improved wettability can reduce non-specific protein adsorption and enhance biocompatibility.
Protein AdsorptionHighSignificantly ReducedLower protein fouling can decrease the risk of immune response and bacterial adhesion.
Bacterial Adhesion (24h)~106 CFU/cm²~103 CFU/cm²The hydrophilic and drug-eluting surface effectively resists bacterial colonization.
Cell Viability (Fibroblasts)> 95%> 90%The coating material is demonstrated to be non-cytotoxic and biocompatible.

Role of Disulfide, Bis 2 Bromoethyl in Biological Research and Chemical Biology

Investigation of Disulfide Bond Dynamics in Proteins and Peptides

Disulfide bonds are crucial covalent linkages formed between two cysteine residues that play a vital role in the structure, stability, and function of many proteins. nih.govnih.govmetwarebio.com The ability of Disulfide, bis(2-bromoethyl) to interact with thiol groups makes it a useful reagent for studying the dynamics of disulfide bond formation and cleavage in proteins and peptides. smolecule.com

Studies on Protein Folding and Stability Mechanisms

The correct folding of proteins into their three-dimensional structures is essential for their biological function. metwarebio.com Disulfide bonds are critical in stabilizing these native conformations by reducing the entropy of the unfolded state. lsuhsc.edu They can also, however, decrease the stability of a folded protein by restricting favorable conformational changes. lsuhsc.edu

Molecular dynamics simulations are often used in conjunction with experimental techniques to understand the influence of disulfide bonds on protein dynamics. rsc.org These computational studies can provide insights into how the introduction or removal of a disulfide bond affects the structural fluctuations of a protein at an atomic level. nih.govnih.gov

Research AreaApplication of Disulfide, bis(2-bromoethyl) and Related TechniquesKey Findings
Protein Folding Used to block or introduce disulfide bonds to study their role in the folding pathway. The timing of disulfide bond formation is crucial; non-native disulfides can form early and lead to misfolding. nih.gov
Protein Stability Employed to assess the contribution of specific disulfide bonds to the thermal and chemical stability of proteins. nih.govDisulfide bonds generally increase protein stability by stabilizing the native conformation. metwarebio.comlsuhsc.edu However, they can also decrease stability by restricting beneficial conformational changes. lsuhsc.edu
Structural Dynamics Utilized in combination with techniques like 2D-IR vibrational echo spectroscopy and molecular dynamics simulations to probe the effect of disulfide bonds on protein fluctuations. nih.govrsc.orgThe presence of a disulfide bond can decrease the rate of structural fluctuations in a protein. nih.gov

Applications in Redox Biology Studies

Redox biology is the study of the roles of oxidation-reduction (redox) reactions in biological systems. Disulfide bonds are a key component of cellular redox regulation, acting as molecular switches that can modulate protein function in response to changes in the cellular redox environment. lsuhsc.edunih.gov The cleavage and formation of disulfide bonds are often mediated by specific enzymes like those in the thioredoxin and glutaredoxin systems. google.com

Disulfide, bis(2-bromoethyl) serves as a valuable tool in redox biology research due to its ability to mimic and participate in disulfide exchange reactions. Its reaction with thiol-containing molecules allows for the investigation of redox pathways and the identification of proteins involved in disulfide-based redox signaling. acs.org

The compound's reactivity can be harnessed to study the kinetics and thermodynamics of thiol-disulfide exchange, providing insights into the mechanisms of redox-active proteins and enzymes. acs.org Understanding these fundamental processes is crucial for elucidating the complex networks that govern cellular redox homeostasis.

Development of Redox-Active Probes and Reagents for Biological Systems

The development of chemical probes that can selectively react with and report on specific redox events in living cells is a major goal in chemical biology. acs.org The reactivity of Disulfide, bis(2-bromoethyl) makes it a foundational structure for the design of such probes.

By incorporating reporter groups, such as fluorophores, into molecules containing a disulfide linkage, researchers can create probes that signal the occurrence of a reduction event. acs.org For a probe to be effective in a cellular context, it must be stable to the high background concentration of non-catalytic monothiols while being selectively reactive with the target redox-active protein or enzyme. acs.org

The design of such selective probes often involves creating cyclic disulfide structures to modulate the reactivity and selectivity of the disulfide bond. google.comacs.org While linear disulfides are generally not suitable for selective probing in cells, the development of probes based on tuned disulfide motifs has led to the creation of the first disulfide probes with high stability and selectivity for key redox effectors like thioredoxin. acs.org These advancements are critical for understanding the dynamics of redox networks and their role in cellular function and disease. nih.govacs.org

Probe/Reagent TypeDesign PrincipleApplication
Fluorogenic Probes Incorporation of a fluorophore that is activated upon reduction of a disulfide bond. acs.orgMeasuring the turnover dynamics of redox proteins in situ. acs.org
Thiol-Reactive Cross-linkers Utilization of reactive groups, like the bromoethyl moieties in Disulfide, bis(2-bromoethyl), to irreversibly link interacting redox partners. acs.orgIdentifying putative protein partners in disulfide relay systems. acs.org
Chemoproteomic Probes Design of probes with bioorthogonal tags for the enrichment and identification of proteins with specific redox modifications. nih.govGlobal, site-specific, and quantitative analysis of thiol redox modifications in complex proteomes. nih.gov

Computational and Theoretical Studies of Disulfide, Bis 2 Bromoethyl

Molecular Structure Analysis and Characterization

Theoretical calculations are fundamental in determining the three-dimensional structure and electronic properties of Disulfide, bis(2-bromoethyl). Methods such as Density Functional Theory (DFT) are employed to predict stable conformations and characterize the distribution of electrons within the molecule.

The flexibility of Disulfide, bis(2-bromoethyl) arises from the rotation around several single bonds, primarily the central sulfur-sulfur (S-S) bond and the adjacent carbon-sulfur (C-S) and carbon-carbon (C-C) bonds.

C-S-S-C Dihedral Angle: The most significant conformational feature of dialkyl disulfides is the dihedral angle between the two carbon-sulfur bonds (C-S-S-C). Computational studies on simple disulfides consistently show that the most stable conformation has a C-S-S-C dihedral angle of approximately 90°. This gauche conformation minimizes the repulsion between the lone pairs of electrons on the adjacent sulfur atoms.

S-C-C-Br Dihedral Angle: Rotation around the C-C bonds also leads to different conformers, such as anti and gauche arrangements of the sulfur and bromine atoms. The relative energies of these conformers determine their population at a given temperature.

Energy minimization calculations are used to identify the lowest energy (most stable) conformation. The results of these calculations typically provide key geometric parameters. While specific computational studies for Disulfide, bis(2-bromoethyl) are not extensively published, theoretical parameters can be estimated based on studies of analogous molecules.

ParameterTypical Calculated ValueDescription
S-S Bond Length~2.05 ÅThe length of the central disulfide bond.
C-S Bond Length~1.82 ÅThe length of the carbon-sulfur single bond.
C-Br Bond Length~1.94 ÅThe length of the carbon-bromine single bond.
C-S-S Bond Angle~104°The angle formed by the C-S-S linkage.
C-S-S-C Dihedral Angle~90°The torsional angle defining the gauche conformation of the disulfide.

The electronic structure dictates the molecule's reactivity. Quantum chemical calculations are used to determine the distribution of electron density and the energies of the molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.gov For Disulfide, bis(2-bromoethyl), the HOMO is expected to be localized on the non-bonding lone pair orbitals of the sulfur atoms. The LUMO is predicted to be the antibonding (σ*) orbital of the C-Br bonds. This distribution makes the sulfur atoms nucleophilic and the carbon atoms attached to bromine electrophilic. digitellinc.commdpi.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, revealing regions that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.com For Disulfide, bis(2-bromoethyl), MEP calculations would show:

Negative Potential: Regions of negative potential (typically colored red) are located around the sulfur and bromine atoms, corresponding to their electron lone pairs. These sites are susceptible to attack by electrophiles.

Positive Potential: The carbon atoms bonded to the electronegative bromine atoms would exhibit a partial positive charge, making them susceptible to nucleophilic attack. Furthermore, a region of positive potential, known as a σ-hole, is expected to exist on the bromine atom along the extension of the C-Br bond, which can participate in halogen bonding. nih.govresearchgate.netresearchgate.net

Electronic PropertyTheoretical DescriptionImplication for Reactivity
HOMOLocalized on sulfur lone pairsSite of nucleophilic character and oxidation
LUMOLocalized on C-Br σ* antibonding orbitalsSite of electrophilic character for nucleophilic attack
MEP Negative RegionsAround S and Br atomsAttraction to electrophiles
MEP Positive RegionsOn carbon atoms adjacent to BrAttraction to nucleophiles

Reaction Pathway Modeling and Energetics

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly valuable for a molecule with multiple reactive sites like Disulfide, bis(2-bromoethyl).

The molecule possesses two primary sites for reaction: the disulfide bond and the two bromoethyl groups. Computational models can predict which reaction pathway is more favorable under specific conditions.

Thiol-Disulfide Exchange: The disulfide bond can be attacked by a nucleophile, particularly a thiolate anion (RS⁻). This is a classic thiol-disulfide exchange reaction. researchgate.net Computational studies on model systems show this reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism at a sulfur atom. nih.gov

Nucleophilic Substitution at Carbon: The carbon atoms bonded to bromine are electrophilic and are targets for nucleophiles. libretexts.org This reaction is also an Sₙ2 process, where the nucleophile attacks the carbon and displaces the bromide ion. sciforum.net

DFT-based reactivity descriptors, such as Fukui functions or dual descriptors, can be calculated to quantitatively predict the most likely sites for nucleophilic and electrophilic attack, confirming the qualitative picture derived from FMO and MEP analysis. mdpi.com

Identifying the transition state (TS) structure on the potential energy surface is key to understanding the kinetics of a reaction. The energy difference between the reactants and the TS is the activation energy barrier, which determines the reaction rate.

TS for Attack at Carbon (Sₙ2): For a nucleophile attacking the C-Br bond, computational modeling predicts a characteristic Sₙ2 transition state. mdpi.comresearchgate.net This structure features a pentacoordinate carbon atom with a trigonal bipyramidal geometry. The attacking nucleophile and the departing bromide leaving group occupy the two apical positions, approximately 180° apart. The activation energy for this process is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. mdpi.com

TS for Attack at Sulfur (Thiol-Disulfide Exchange): For a thiolate attacking the S-S bond, the transition state involves a nearly linear arrangement of the three participating sulfur atoms (attacking, central, and leaving). nih.govrsc.org The negative charge is delocalized over these three atoms. researchgate.net The activation barrier for this process is sensitive to the pKa of the attacking thiol and the solvent environment. researchgate.net

ReactionAttacked AtomTransition State GeometryKey Features
Sₙ2 SubstitutionCarbon (α to Bromine)Trigonal BipyramidalPentacoordinate carbon; backside attack by nucleophile. mdpi.com
Thiol-Disulfide ExchangeSulfurNear-Linear Tri-sulfurCollinear attack of thiolate on the S-S bond axis. researchgate.net

Molecular Dynamics Simulations of Disulfide, bis(2-bromoethyl) Interactions (e.g., with Thiol-Containing Biomolecules)

While quantum mechanics is ideal for studying the details of bond breaking and formation, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, including their interactions with larger systems like proteins or membranes.

MD simulations could be employed to study how Disulfide, bis(2-bromoethyl) acts as a cross-linking agent for thiol-containing biomolecules, such as proteins with cysteine residues. A typical simulation setup would involve:

System Construction: Placing one or more molecules of Disulfide, bis(2-bromoethyl) and a target biomolecule (e.g., a protein with accessible cysteine residues) in a simulation box filled with explicit solvent molecules (e.g., water).

Force Field Application: Assigning a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates, to all atoms.

Simulation: Solving Newton's equations of motion for the system over a period of nanoseconds to microseconds, tracking the trajectory of every atom.

From these simulations, one can analyze:

Binding and Orientation: How the Disulfide, bis(2-bromoethyl) molecule approaches and orients itself within the active site or near the target cysteine residues of the protein.

Conformational Changes: Any changes in the conformation of the cross-linker or the protein upon binding.

Solvent Effects: The role of surrounding water molecules in mediating the interaction and stabilizing the reaction intermediates.

By combining MD with quantum mechanics in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, researchers can model the entire cross-linking reaction. rsc.orgumaine.edu In a QM/MM simulation, the reacting species (the disulfide and the cysteine thiol) are treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with the computationally less expensive molecular mechanics force field. This allows for the calculation of a free energy profile for the reaction in a realistic biological environment. umaine.edu

Analytical Methodologies for Characterization and Reaction Monitoring of Disulfide, Bis 2 Bromoethyl

Spectroscopic Techniques

Spectroscopy is fundamental to the analysis of Disulfide, bis(2-bromoethyl), providing insights into its molecular structure, connectivity, and behavior during chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of Disulfide, bis(2-bromoethyl) and for monitoring reactions involving the displacement of its bromine atoms. In ¹H NMR spectroscopy, the protons on the carbon atoms adjacent to the bromine (-CH₂Br) and sulfur (-S-CH₂-) atoms produce distinct signals.

The displacement of the bromine atom, a key step in its alkylation reactions, can be tracked by observing changes in the ¹H NMR spectrum. Specifically, the signal corresponding to the methylene (B1212753) protons attached to the bromine (-CH₂Br) typically appears in the chemical shift range of δ 3.5–3.8 ppm. As the reaction proceeds and the bromine is replaced by a different functional group, this signal will decrease in intensity and eventually disappear, while new signals corresponding to the protons in the newly formed product will appear. For instance, in a reaction with a thiol, the formation of a new disulfide bond would result in the appearance of new signals at different chemical shifts. This allows for real-time monitoring of the reaction's progress.

Proton Environment Typical ¹H NMR Chemical Shift (ppm) Observation During Reaction
Methylene protons adjacent to Bromine (-CH₂Br )δ 3.5 - 3.8Signal intensity decreases and disappears as bromine is displaced.
Methylene protons adjacent to Sulfur (-S-CH₂-)δ ~2.9 - 3.2Signal shifts upon modification of the adjacent bromoethyl group.
Product-specific protonsVariesNew signals appear, confirming the formation of the alkylated product.

Table 1: Representative ¹H NMR shifts for tracking bromine displacement reactions of Disulfide, bis(2-bromoethyl).

Mass Spectrometry (MS) is an indispensable technique for confirming the molecular weight and elemental composition of Disulfide, bis(2-bromoethyl) and its derivatives. High-resolution mass spectrometry (HRMS) can validate the molecular formula, C₄H₈Br₂S₂, with high accuracy.

The mass spectrum of Disulfide, bis(2-bromoethyl) is characterized by a distinctive isotopic pattern for its molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in a ~1:1 natural abundance) and two sulfur atoms (³²S, ³³S, ³⁴S). This results in a unique cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Fragmentation analysis provides further structural confirmation. In electron ionization (EI-MS), the molecule undergoes fragmentation through characteristic pathways. Common fragmentation patterns for haloalkanes include alpha-cleavage (cleavage of the C-C bond adjacent to the halogen) and the loss of the halogen atom. For Disulfide, bis(2-bromoethyl), key fragmentation ions would include those resulting from the loss of a bromine radical (•Br) or a bromoethyl group (-CH₂CH₂Br). The fragmentation pattern for the analogous bis(2-chloroethyl) sulfide (B99878) shows characteristic ions resulting from alpha cleavage and loss of the halogen, providing a model for the expected fragmentation of the bromo-compound. tandfonline.com Analysis of these fragments helps to piece together the molecule's structure.

Ion m/z (Mass-to-Charge Ratio) Description
[C₄H₈⁷⁹Br₂S₂]⁺~278Molecular Ion (using the lightest stable isotopes)
[M-Br]⁺~199/201Loss of one bromine atom
[CH₂CH₂Br]⁺~107/109Bromoethyl cation fragment nih.gov
[CH₂S]⁺~46Thiomethylene fragment

Table 2: Predicted key fragments in the mass spectrum of Disulfide, bis(2-bromoethyl).

UV-Vis spectroscopy is a valuable method for studying the kinetics of reactions involving Disulfide, bis(2-bromoethyl), particularly when a reactant or product has a distinct chromophore that absorbs light in the ultraviolet or visible range. thermofisher.com While Disulfide, bis(2-bromoethyl) itself does not have strong absorption in the visible region, its reaction with a chromophoric nucleophile can be easily monitored.

The reaction rate can be determined by tracking the change in absorbance at a specific wavelength over time. thermofisher.comsapub.org For example, in an alkylation reaction where the product has a unique UV-Vis absorption profile, the rate of product formation can be measured by monitoring the increase in absorbance at the product's λ_max. Conversely, if a reactant has a strong absorbance that is lost upon reaction, the rate can be determined by monitoring the decrease in its absorbance. thermofisher.com By applying the Beer-Lambert law, the change in concentration can be calculated from the absorbance data, allowing for the determination of the reaction order and the rate constant (k). thermofisher.comsapub.org This technique is particularly useful for optimizing reaction conditions such as temperature, concentration, and catalyst choice. researchgate.net

Chromatographic Techniques

Chromatography is essential for separating Disulfide, bis(2-bromoethyl) from reactants, products, and impurities, enabling accurate quantification and assessment of reaction outcomes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress and determining the efficiency of alkylation reactions involving Disulfide, bis(2-bromoethyl). Reversed-phase HPLC (RP-HPLC) is commonly used, where separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. nih.gov

To quantify alkylation efficiency, a sample is taken from the reaction mixture at various time points and injected into the HPLC system. The chromatogram will show distinct peaks corresponding to the unreacted Disulfide, bis(2-bromoethyl), the desired alkylated product, and any byproducts. nih.gov The area under each peak is proportional to the concentration of that component. By comparing the peak area of the product to the initial peak area of the starting material (or an internal standard), the reaction conversion and the yield of the desired product can be accurately calculated. This allows for a precise measure of alkylation efficiency under different experimental conditions. nih.gov

Parameter HPLC Measurement Purpose
Retention TimeTime taken for a compound to elute from the columnIdentifies specific compounds (starting material, product, byproducts). googleapis.com
Peak AreaIntegrated area under a compound's peakQuantifies the amount of each compound present in the sample. nih.gov
Conversion (%)(Initial reactant peak area - Final reactant peak area) / Initial reactant peak area * 100Determines the percentage of starting material that has reacted.
Yield (%)(Product peak area / Theoretical maximum product peak area) * 100Determines the efficiency of the reaction in producing the desired product.

Table 3: Application of HPLC in quantifying alkylation reaction efficiency.

Other Advanced Analytical Approaches for Disulfide, bis(2-bromoethyl)

Beyond the core techniques, other advanced methods can provide deeper structural and compositional information about Disulfide, bis(2-bromoethyl) and its reaction products.

X-ray Crystallography : For crystalline derivatives of Disulfide, bis(2-bromoethyl), single-crystal X-ray crystallography can determine the precise three-dimensional atomic structure. This technique provides definitive confirmation of bond lengths, bond angles, and stereochemistry, offering unambiguous structural proof.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. For Disulfide, bis(2-bromoethyl), a characteristic absorption band for the C-Br stretching vibration can be observed in the range of 550–600 cm⁻¹. The disappearance of this peak and the appearance of new peaks corresponding to the new functional group can also be used to monitor the reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique combines the separation power of HPLC with the detection specificity of mass spectrometry. googleapis.com It is particularly useful for analyzing complex reaction mixtures, allowing for the separation of components before they are introduced into the mass spectrometer for identification and quantification. This is invaluable for identifying unknown byproducts and confirming the mass of each separated component in a single run.

Future Research Directions and Unexplored Avenues for Disulfide, Bis 2 Bromoethyl

Development of Novel and Efficient Synthetic Methodologies

The conventional synthesis of Disulfide, bis(2-bromoethyl) often involves nucleophilic substitution reactions. However, these methods can present challenges in terms of yield, purity, and the use of potentially hazardous reagents. Future research should focus on developing more efficient, greener, and scalable synthetic strategies.

One promising avenue is the exploration of catalytic methods. For instance, the use of phase transfer catalysts has been shown to be effective in the synthesis of symmetrical alkyl disulfides from alkyl halides. researchgate.net Investigating the applicability of such catalytic systems to the synthesis of Disulfide, bis(2-bromoethyl) could lead to milder reaction conditions, reduced reaction times, and improved yields. Another area of interest is the development of one-pot syntheses that avoid the isolation of intermediates, thereby streamlining the process and minimizing waste. researchgate.netresearchgate.net Research into novel sulfur transfer reagents could also provide more efficient and selective pathways to symmetrical disulfides. researchgate.net

Furthermore, exploring alternative starting materials to the corresponding thiols, which are often odorous and prone to oxidation, is a key objective. organic-chemistry.org Methodologies that utilize odorless and readily available precursors would represent a significant advancement in the synthesis of Disulfide, bis(2-bromoethyl) and related compounds. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The known reactivity of Disulfide, bis(2-bromoethyl) is primarily centered around the nucleophilic substitution of the bromine atoms and the redox chemistry of the disulfide bond. However, the interplay between these two functional groups could give rise to novel and undiscovered reactivity patterns.

Future investigations could explore the potential for intramolecular reactions, where the disulfide bond and the bromoethyl groups interact under specific conditions to form novel cyclic or polymeric structures. The reductive cyclization to form benzothiazoles is one such example that hints at a broader scope of undiscovered transformations. The development of new catalytic systems could unveil previously inaccessible reaction pathways, leading to the synthesis of complex molecules from this relatively simple precursor.

Moreover, the controlled cleavage and functionalization of the disulfide bond in the presence of the bromoethyl groups could lead to the development of novel protecting group strategies or the synthesis of unsymmetrical disulfides with unique properties. The use of photoinduced radical disulfide metathesis is an emerging area in dynamic covalent chemistry that could be applied to Disulfide, bis(2-bromoethyl) to create photo-responsive systems. rsc.org

Integration of Disulfide, bis(2-bromoethyl) into Next-Generation Materials Design

The ability of Disulfide, bis(2-bromoethyl) to act as a crosslinking agent has been demonstrated in the development of self-healing polymers. This capacity for creating dynamic covalent networks is a key area for future materials science research.

A significant opportunity lies in the design of stimuli-responsive materials. The disulfide bond is redox-responsive, and its incorporation into polymer networks using Disulfide, bis(2-bromoethyl) as a linker could lead to materials that degrade or change their properties in response to specific redox environments, such as those found in biological systems. mdpi.com This could have applications in targeted drug delivery and tissue engineering.

Furthermore, the bromine atoms provide a handle for post-polymerization modification, allowing for the introduction of other functional groups and the creation of multifunctional materials. Research into the incorporation of Disulfide, bis(2-bromoethyl) into various polymer architectures, such as hydrogels, elastomers, and coatings, could lead to materials with tailored mechanical, thermal, and responsive properties. The development of bis-dynamic covalent polymer networks, where the disulfide bond is combined with other dynamic linkages, could result in materials with enhanced self-healing capabilities and reprocessability. nih.gov

Below is a table summarizing potential research directions for the integration of Disulfide, bis(2-bromoethyl) into next-generation materials:

Material TypePotential ApplicationKey Research Focus
Redox-Responsive HydrogelsTargeted Drug Delivery, Tissue Engineering ScaffoldsControlled release of therapeutics in response to intracellular glutathione (B108866) levels.
Self-Healing ElastomersSoft Robotics, Wearable ElectronicsOptimization of crosslinking density and disulfide exchange kinetics for efficient and rapid healing.
Functional CoatingsAnti-fouling Surfaces, Smart TextilesPost-polymerization modification via the bromine atoms to attach bioactive molecules or sensors.
Dynamic Covalent NetworksRecyclable Thermosets, Adaptive MaterialsCombination with other dynamic covalent chemistries to create materials with multiple responsive behaviors.

Further Elucidation of Chemical Mechanisms in Biological Contexts

The disulfide bond is a critical structural and functional element in many proteins. mdpi.com Disulfide, bis(2-bromoethyl) has the potential to be a valuable tool for probing the role of disulfide bonds in biological systems. Its ability to react with thiol groups makes it suitable for studying disulfide bond dynamics in proteins and peptides.

Future research could focus on using this compound to investigate the mechanisms of protein folding and misfolding, where the formation of correct disulfide bonds is crucial. mdpi.com By selectively reacting with cysteine residues, Disulfide, bis(2-bromoethyl) could be used to trap folding intermediates or to study the kinetics of disulfide bond formation and cleavage.

Moreover, its alkylating properties, due to the bromoethyl groups, could be exploited to develop novel chemical probes for identifying and labeling specific proteins involved in redox signaling pathways. Understanding the precise molecular mechanisms of how Disulfide, bis(2-bromoethyl) interacts with biological macromolecules will be essential for these applications. This includes studying its reactivity with specific amino acid residues and its effect on protein structure and function.

Advancements in Computational Chemistry for Predictive Modeling of Disulfide, bis(2-bromoethyl)

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like Disulfide, bis(2-bromoethyl). While general computational methods for studying disulfide bonds exist, specific theoretical investigations into this compound are lacking.

Future research in this area should focus on developing accurate computational models to predict its structural, electronic, and reactive properties. Density functional theory (DFT) calculations could be employed to investigate its conformational preferences, bond dissociation energies, and reaction mechanisms. This could provide valuable insights into its reactivity patterns and guide the design of new synthetic methodologies.

Molecular dynamics (MD) simulations could be used to model the behavior of Disulfide, bis(2-bromoethyl) in different environments, such as in solution or within a polymer matrix. This could help in understanding its role in the formation of self-healing materials and its interactions with biological molecules. Kinetic modeling could also be applied to predict the rates of its various reactions, aiding in the optimization of synthetic processes and the design of new applications. kit.edunih.gov

The following table outlines key areas for future computational research on Disulfide, bis(2-bromoethyl):

Computational MethodResearch ObjectivePotential Impact
Density Functional Theory (DFT)Elucidate reaction mechanisms and predict reactivity.Guide the development of novel synthetic routes and the discovery of new reactions.
Molecular Dynamics (MD) SimulationsModel the behavior in complex environments (e.g., polymers, biological systems).Aid in the design of new materials with tailored properties and understand its biological interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Investigate enzymatic reactions or interactions with large biomolecules.Provide detailed insights into its mechanism of action in biological contexts.
Kinetic ModelingPredict reaction rates and product distributions.Optimize reaction conditions for synthesis and predict the behavior of dynamic systems.

Q & A

Q. What are the primary synthetic routes for bis(2-bromoethyl) disulfide, and what factors influence reaction efficiency?

Bis(2-bromoethyl) disulfide is typically synthesized via nucleophilic substitution reactions. For example, in morpholine derivative synthesis, bis(2-bromoethyl) ether reacts with amino alcohols under controlled conditions to form intermediates, achieving ~23% yield over three steps . Key factors affecting efficiency include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states.
  • Temperature : Elevated temperatures (e.g., 50–80°C) improve kinetics but may increase side reactions.
  • Purification : Column chromatography or recrystallization is critical for isolating pure products.
  • Catalysts : Base catalysts (e.g., K₂CO₃) neutralize HBr byproducts, shifting equilibrium toward product formation.

Q. How does bis(2-bromoethyl) disulfide act as an alkylating agent, and what analytical methods confirm its reactivity?

The bromine atoms in bis(2-bromoethyl) disulfide make it a potent alkylating agent, enabling electrophilic attacks on nucleophiles like thiols or amines. Its reactivity surpasses chloro analogs due to bromine’s superior leaving-group ability . Analytical validation methods include:

  • NMR spectroscopy : To track displacement of bromine (e.g., disappearance of δ 3.5–3.8 ppm signals for -CH₂Br).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 456.755 for derivatives) and fragmentation patterns .
  • Kinetic studies : Monitor reaction rates via UV-Vis or HPLC to quantify alkylation efficiency.

Q. What safety protocols are essential when handling bis(2-bromoethyl) disulfide in laboratory settings?

Due to its alkylating potency and toxicity:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for selenium transfer reactions using bis(2-bromoethyl) disulfide derivatives?

Bis(2-bromoethyl) selenide derivatives act as efficient SeBr₂ transfer reagents in alkene/alkyne functionalization. Optimization strategies include:

  • Solvent selection : Acetonitrile enhances solubility and stabilizes intermediates.
  • Gas removal : Purging with inert gases (e.g., N₂) eliminates ethylene, shifting equilibrium toward product formation .
  • Stoichiometry : A 1:1.2 molar ratio of substrate to transfer reagent minimizes side reactions.
  • Temperature control : Room-temperature reactions reduce decomposition risks.

Q. What contradictions exist in the literature regarding the stability of bis(2-bromoethyl) disulfide under varying solvent systems?

Conflicting data arise from solvent-dependent degradation pathways:

  • Polar solvents : Acetonitrile stabilizes the compound, while methanol accelerates hydrolysis via nucleophilic attack.
  • pH effects : Neutral conditions preserve stability, but alkaline media (pH > 9) trigger disulfide bond cleavage .
  • Confounding factors : Trace moisture in solvents can hydrolyze bromoethyl groups, complicating reproducibility. Researchers must pre-dry solvents and monitor water content via Karl Fischer titration.

Q. What advanced spectroscopic techniques are used to characterize bis(2-bromoethyl) disulfide and its derivatives?

  • X-ray crystallography : Resolves crystal structures to confirm bond geometries (e.g., S–S bond length ≈ 2.05 Å) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₄H₈Br₂S₂) with <5 ppm error .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C–Br stretches at 550–600 cm⁻¹).
  • Dynamic NMR : Detects conformational changes in solution, such as rotational barriers around the disulfide bond .

Q. How does bis(2-bromoethyl) disulfide contribute to the development of antineoplastic agents like evofosfamide?

In evofosfamide, bis(2-bromoethyl) groups act as alkylating warheads, crosslinking DNA under hypoxic conditions. Key research steps include:

  • In vitro assays : Measure cytotoxicity via IC₅₀ values in cancer cell lines (e.g., HT-29 colon carcinoma).
  • Metabolic studies : Use LC-MS to track prodrug activation and release of bromoethyl intermediates .
  • Pharmacokinetics : Model tissue distribution using radiolabeled analogs (³H or ¹⁴C) to assess tumor targeting efficiency.

Methodological Considerations

  • Data contradiction analysis : Compare solvent effects across studies (e.g., vs. 17) using statistical tools like ANOVA to identify significant variables.
  • Ethical standards : Adhere to institutional guidelines for handling toxic compounds (e.g., IRB approvals for biomedical applications) .
  • Storage : Store electronic data in encrypted repositories (e.g., LabArchives) and hard copies in fireproof cabinets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.